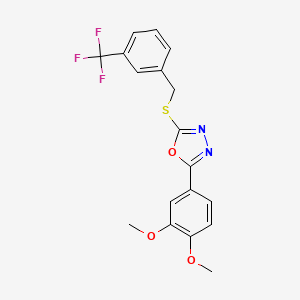

2-(3,4-Dimethoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dimethoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Aplicaciones Científicas De Investigación

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives, including compounds related to 2-(3,4-Dimethoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown significant in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Additionally, they exhibit anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, with certain compounds demonstrating broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria (Al-Wahaibi et al., 2021).

Angiotensin II Receptor Antagonistic Activities

Benzimidazole derivatives bearing acidic heterocycles, including 1,3,4-oxadiazole rings, have been synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activities. These compounds have demonstrated high affinity for the AT1 receptor and the ability to inhibit the AII-induced pressor response in vivo. The research suggests that the 1,3,4-oxadiazole ring and its thio analog could serve as lipophilic bioisosteres for the tetrazole ring in nonpeptide AII receptor antagonists, showing potential for efficient oral bioavailability without prodrug formation (Kohara et al., 1996).

Spectral Luminescent Properties

The spectral luminescent properties of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles have been studied, highlighting the luminescence characteristics of these compounds in polar and nonpolar solvents. This research indicates the potential application of 1,3,4-oxadiazole derivatives in materials science, especially in areas requiring high quantum yield luminescence (Mikhailov et al., 2018).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has been explored, leading to the synthesis of 1,2,4-thiadiazoles through photo-induced redox reactions. This research provides insights into the photolytic behavior of oxadiazoles and offers synthetic methodologies for the production of thiadiazoles, highlighting the versatility of oxadiazole derivatives in chemical synthesis (Vivona et al., 1997).

Corrosion Inhibition Properties

1,3,4-Oxadiazole derivatives have been investigated for their corrosion inhibition properties for mild steel in sulfuric acid. These studies involve physicochemical and theoretical analyses to understand the mechanism of action, demonstrating the potential of these compounds as corrosion inhibitors and their interactions with metal surfaces (Ammal et al., 2018).

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O3S/c1-24-14-7-6-12(9-15(14)25-2)16-22-23-17(26-16)27-10-11-4-3-5-13(8-11)18(19,20)21/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXZJINVJGYIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl]-1-ethanone](/img/structure/B2732197.png)

![1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2732202.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2732203.png)

![Methyl 2-amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2732206.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2732207.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2732209.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-isopropylphenyl)amino)formamide](/img/structure/B2732212.png)

![4-(indolin-1-ylsulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2732213.png)

![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2732216.png)

![N-(tert-butyl)-6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2732219.png)